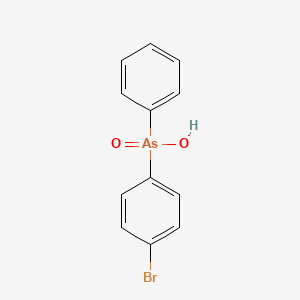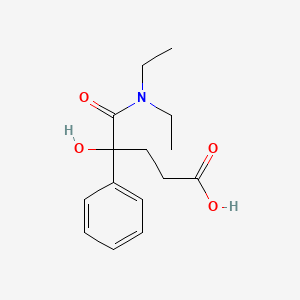
5-(Diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoic acid is an organic compound with a complex structure that includes a diethylamino group, a hydroxy group, a keto group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylpentanoic Acid Backbone: This can be achieved through a Friedel-Crafts acylation reaction where benzene reacts with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Addition of the Diethylamino Group: This step involves the reaction of the intermediate compound with diethylamine under basic conditions.
Oxidation to Form the Keto Group: The final step involves the oxidation of the hydroxy group to a keto group using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group back to a hydroxy group.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecules.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Diethylamine, other amines.
Catalysts: Aluminum chloride, palladium on carbon.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Condensation: Formation of larger organic molecules.
Wissenschaftliche Forschungsanwendungen
5-(Diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 5-(Diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoic acid involves its interaction with various molecular targets. The diethylamino group can interact with receptors or enzymes, while the hydroxy and keto groups can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-5-oxo-4-phenylpentanoic acid: Lacks the diethylamino group.
5-(Methylamino)-4-hydroxy-5-oxo-4-phenylpentanoic acid: Contains a methylamino group instead of a diethylamino group.
5-(Diethylamino)-4-hydroxy-4-phenylpentanoic acid: Lacks the keto group.
Uniqueness
5-(Diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoic acid is unique due to the presence of both the diethylamino group and the keto group, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactions and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
22742-69-4 |
|---|---|
Molekularformel |
C15H21NO4 |
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
5-(diethylamino)-4-hydroxy-5-oxo-4-phenylpentanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-3-16(4-2)14(19)15(20,11-10-13(17)18)12-8-6-5-7-9-12/h5-9,20H,3-4,10-11H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
LBOYLXYGLCAZHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C(CCC(=O)O)(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


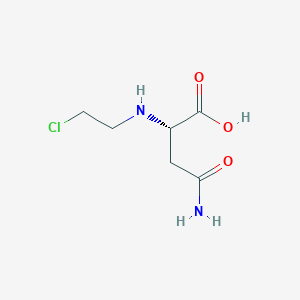
![3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole](/img/structure/B14717329.png)
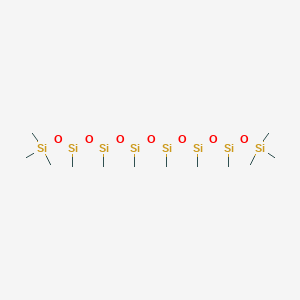
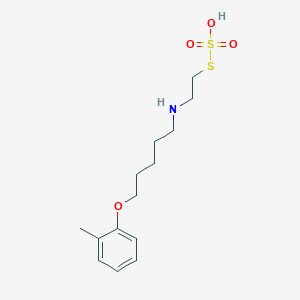


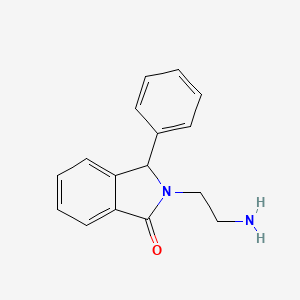

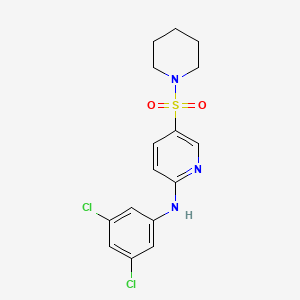
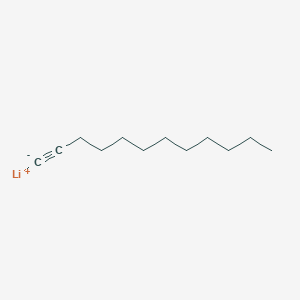

![3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine](/img/structure/B14717399.png)

